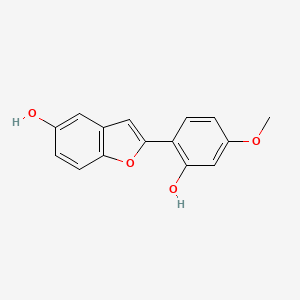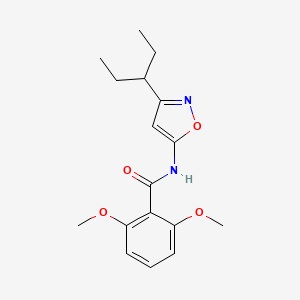
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is a chemical compound belonging to the benzamide and isoxazole family. It is known for its application as an herbicide, particularly in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves several steps. The starting materials typically include 2,6-dimethoxybenzoic acid and 3-(pentan-3-yl)isoxazole. The reaction conditions often involve the use of reagents such as thionyl chloride for the formation of acid chlorides, followed by amide formation using amines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Used in the formulation of herbicides for agricultural applications
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the preemergence control of broadleaf weeds by preventing their growth and development .
Comparison with Similar Compounds
Similar Compounds
Isoxaben: Another herbicide with a similar structure and application.
2,6-dimethoxy-N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)benzamide: A structurally related compound with similar herbicidal properties
Uniqueness
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
82558-72-3 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(3-pentan-3-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H22N2O4/c1-5-11(6-2)12-10-15(23-19-12)18-17(20)16-13(21-3)8-7-9-14(16)22-4/h7-11H,5-6H2,1-4H3,(H,18,20) |
InChI Key |
WKYYKZKJALIJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)
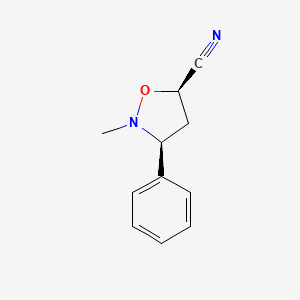
![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
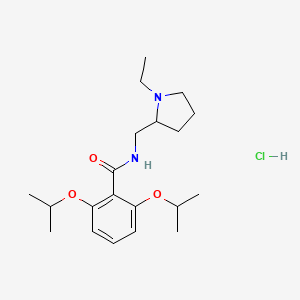
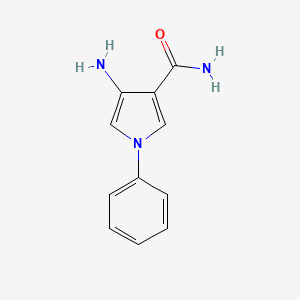
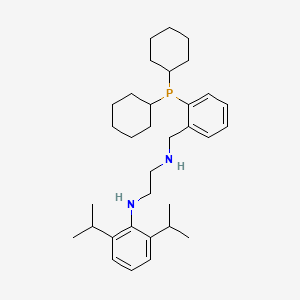
![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)

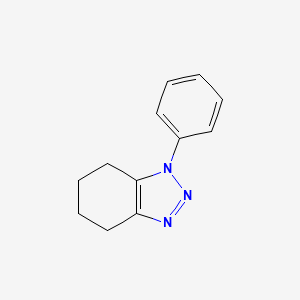
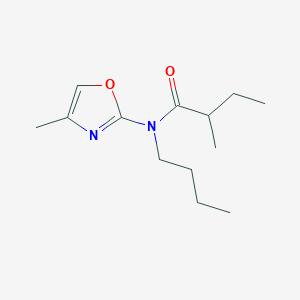
![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)
